
3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
3-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, commonly known as CMIP, is an organic compound with a variety of potential applications in both scientific research and industrial production. CMIP has been studied for its ability to act as an inhibitor of enzymes, its ability to act as an antioxidant, and its potential use in the synthesis of other compounds.
Applications De Recherche Scientifique
CMIP has been studied for its potential applications in scientific research. CMIP has been found to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. CMIP has also been studied for its ability to act as an antioxidant, which could be useful in preventing oxidative damage caused by free radicals. In addition, CMIP has been studied for its potential use in the synthesis of other compounds, such as drugs and pesticides.
Mécanisme D'action
The mechanism of action of CMIP is not fully understood. However, it is believed that CMIP acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing reactions. CMIP may also act as an antioxidant by scavenging free radicals, thus preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMIP are not fully understood. However, it is believed that CMIP may act as an inhibitor of enzymes, which could lead to a decrease in the production of certain compounds, such as prostaglandins and leukotrienes. CMIP may also act as an antioxidant, which could lead to a decrease in oxidative damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMIP in lab experiments include its low toxicity, its ease of synthesis, and its ability to act as an inhibitor of enzymes and an antioxidant. The limitations of using CMIP in lab experiments include its potential to cause side effects, its potential to interact with other compounds, and its potential to cause allergic reactions.
Orientations Futures
Future research on CMIP should focus on further elucidating its mechanism of action, its biochemical and physiological effects, and its potential applications in both scientific research and industrial production. In addition, further research should focus on the development of safer and more effective methods for synthesizing CMIP. Finally, further research should focus on the development of methods for detecting CMIP in biological samples.
Propriétés
IUPAC Name |
3-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUFGBJYHPVASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



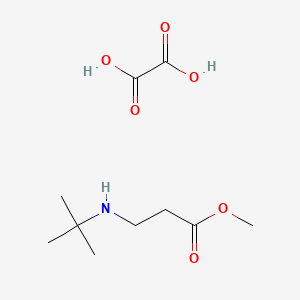

![tert-Butyl 3-[(2,6-difluorobenzyl)oxy]-1-azetidinecarboxylate](/img/structure/B1482562.png)


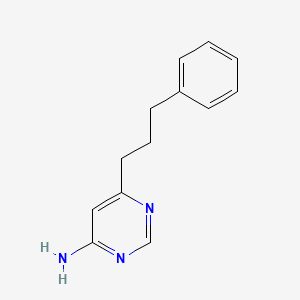
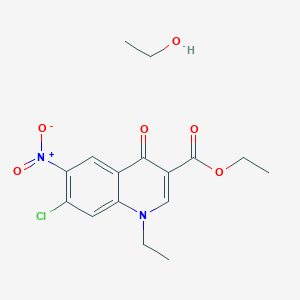

![Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile](/img/structure/B1482569.png)
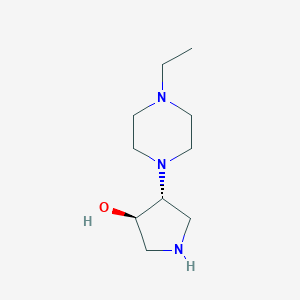
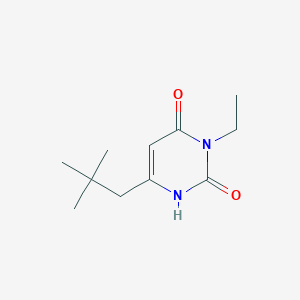
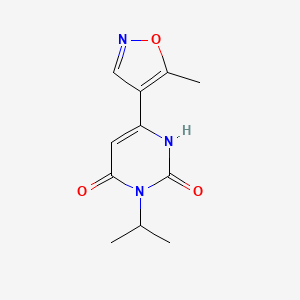
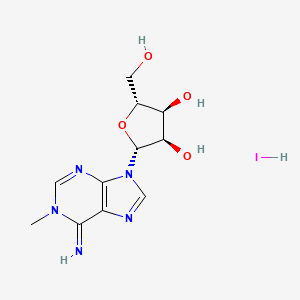
![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)